molecular formula C16H12Cl2N2O4S2 B2859787 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 886950-93-2

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Cat. No. B2859787
M. Wt: 431.3
InChI Key: CCZNUUZCZDRGHO-UHFFFAOYSA-N
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Description

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .


Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .


Molecular Structure Analysis

Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom. The benzothiazoles are similar but have an additional benzene ring fused to the thiazole ring .


Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of chemical reactions, including addition reactions, cross-coupling, and halogen dance reactions . They can also be metalated, a process that involves the introduction of a metal atom into a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles can vary widely depending on their specific structure. For example, their density, molar mass, and other properties can be different .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Research on sulfonamide derivatives, including the synthesis of compounds with similar structural motifs, highlights the importance of these compounds in developing new chemical entities with potential therapeutic applications. For example, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions demonstrates the versatility of sulfonamides in synthetic chemistry, contributing to the development of novel histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Antimicrobial and Antitumor Activity

  • A study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives revealed their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential therapeutic applications in treating diseases related to these enzymes (Rehman et al., 2013).
  • Another study synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, finding considerable anticancer activity against some cancer cell lines. This highlights the relevance of benzothiazole derivatives in cancer research and the potential for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Photophysical Properties and Applications

  • The photophysical properties of benzothiazolinone acetamide analogs were studied, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research indicates these compounds exhibit good light harvesting efficiency and could be promising for photovoltaic applications (Mary et al., 2020).

Future Directions

The future directions in the research and development of thiazoles and benzothiazoles are likely to continue to focus on their synthesis and applications in various fields, including medicinal chemistry, materials science, and others .

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S2/c1-24-12-7-6-11(18)15-14(12)20-16(25-15)19-13(21)8-26(22,23)10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZNUUZCZDRGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

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